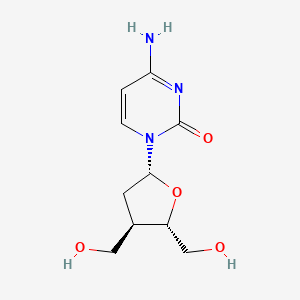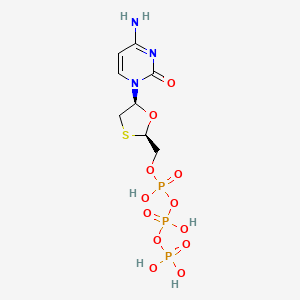
N-(2,3-dihydroxybenzoyl)-L-sérine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,3-dihydroxybenzoyl)-L-serine and its cyclic trimer, enterobactin, has been explored through various chemical strategies. A notable method involves constructing N-protected serine trilactone as a key intermediate, leading to high-yield production of enterobactin (Ramirez et al., 1997). Another approach uses N,N-dibenzyl-L-serine to synthesize enterobactin through oligomerization, yielding a mixture of lactones, which upon deprotection and acylation produces enterobactin in moderate yield (Rogers, 1995; Rogers, 2010).
Molecular Structure Analysis
N-(2,3-Dihydroxybenzoyl)-L-serine is characterized by its structure as a component of enterobactin, a cyclic trilactone. This molecular framework allows for effective iron chelation, critical for bacterial iron transport and uptake mechanisms.
Chemical Reactions and Properties
This compound participates in the formation of siderophores like enterobactin, which are essential for iron transport in bacteria. The iron complex formed with N-(2,3-dihydroxybenzoyl)-L-serine can be transported into bacterial cells via a specific, energy-dependent uptake system (Screen et al., 1995).
Applications De Recherche Scientifique
Ligand biomimétique pour l'élimination des ions métalliques divalents
Le composé a été étudié pour son utilisation potentielle dans l'élimination des ions métalliques divalents des solutions aqueuses {svg_1}. Le ligand amide bis(catéchol) linéaire, N,N'-bis(2,3-dihydroxybenzoyl)-l,7-diazaheptane (5-LICAM, 1), a été synthétisé et étudié avec plusieurs complexes métalliques, à savoir Ni2+ et Co2+ {svg_2}. Cette application pourrait être particulièrement utile dans les applications environnementales inorganiques.
Médicament chélateur du fer
La N1,N8-Bis(2,3-dihydroxybenzoyl)spermidine, un composé apparenté à la 2,3-dihydroxybenzoyl-sérine, a été synthétisée et évaluée comme médicament chélateur du fer {svg_3}. Cela pourrait être particulièrement bénéfique pour les patients atteints d'anémie de Cooley, qui souffrent d'une surcharge en fer secondaire due à des transfusions sanguines fréquentes {svg_4}.
Biosynthèse de l'entérobactine
Le composé joue un rôle dans la biosynthèse de l'entérobactine, un sidérophore qui aide à l'acquisition du fer ferrique par les micro-organismes {svg_5}. Ce processus est essentiel à la croissance microbienne et facilite la colonisation bactérienne ou l'infection des hôtes eucaryotes en libérant le fer de l'hôte pour l'absorption bactérienne {svg_6}.
Analyse des mutants d'Escherichia coli
Le composé a été utilisé dans l'analyse des mutants d'Escherichia coli, en particulier ceux qui sont défectueux dans la régulation de la biosynthèse de l'entérobactine (fur), du transport de l'entérobactine (fepA) et de l'estérase de l'entérobactine (fes) {svg_7}. Cette recherche pourrait fournir des informations précieuses sur la fonction et la régulation de ces gènes.
Médicament neuroleptique potentiel
L'analogue bromé du composé a été suggéré comme médicament neuroleptique potentiel {svg_8}. Cela pourrait être une avenue prometteuse pour les recherches futures dans le domaine des neurosciences.
Diversité structurale des composés de la famille de l'entérobactine
Le composé contribue à la diversité structurale des composés de la famille de l'entérobactine {svg_9}. L'un des nouveaux congénères linéaires de l'entérobactine présente une activité modérée contre un pathogène alimentaire Listeria monocytogenes {svg_10}.
Mécanisme D'action
N-(2,3-dihydroxybenzoyl)-L-serine, also known as 2,3-dihydroxybenzoylserine, is a serine derivative resulting from the formal condensation of the carboxy group of 2,3-dihydroxybenzoic acid with the amino group of serine .
Target of Action
The primary target of N-(2,3-dihydroxybenzoyl)-L-serine is the 2,3-dihydroxybenzoate-AMP ligase . This enzyme plays a crucial role in the activation of the carboxylate group of 2,3-dihydroxy-benzoate (DHB), via ATP-dependent PPi exchange reactions, to the acyladenylate .
Mode of Action
N-(2,3-dihydroxybenzoyl)-L-serine interacts with its target by acting as a siderophore . Siderophores are low-molecular-mass iron (3)-chelating compounds produced by microorganisms for the purpose of the transport and sequestration of iron . This interaction results in changes in the enzymatic activity of the target, influencing the metabolic processes within the organism.
Biochemical Pathways
The compound affects the siderophore biosynthetic pathway . It is involved in the production of enterobactin, a high-affinity siderophore that binds ferric iron and transports it into the cell . This process is crucial for the survival and growth of many bacteria, as iron is an essential nutrient.
Pharmacokinetics
As a siderophore, it is likely to be involved in the transport and sequestration of iron, which could impact its bioavailability within the organism .
Result of Action
The molecular and cellular effects of N-(2,3-dihydroxybenzoyl)-L-serine’s action are primarily related to its role as a siderophore. By binding to ferric iron and transporting it into the cell, it plays a critical role in iron homeostasis, which is essential for various cellular functions, including DNA synthesis and electron transport .
Action Environment
The action, efficacy, and stability of N-(2,3-dihydroxybenzoyl)-L-serine can be influenced by various environmental factors. For instance, the presence of other siderophores can stimulate the growth of bacteria harboring no detectable siderophore or homoserine lactone production capability . Additionally, the availability of iron in the environment can also impact the compound’s action, as it is directly involved in iron transport and sequestration .
Propriétés
IUPAC Name |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTYHTVHFIIEIL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227977 | |
| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7724-78-9, 127658-43-9 | |
| Record name | 2,3-Dihydroxybenzoylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,-Dihydroxybenzoylserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)



![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)